molecular formula C14H18N2O B1228854 (2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide

(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide

Cat. No. B1228854
M. Wt: 230.31 g/mol
InChI Key: JOHLXSYQNOBEBL-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide is a member of isoquinolines.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide and its derivatives have been extensively studied in chemical synthesis. For instance, Khalturina et al. (2010) explored the direct heterocyclization of these compounds with 5-arylfuran-2,3-diones, leading to the formation of pyrrolidine diones. The crystalline and molecular structures of these compounds were determined through X-ray analysis, highlighting their potential in chemical synthesis and structural chemistry (Khalturina et al., 2010).

Analgesic and Anti-Inflammatory Properties

Several studies have investigated the analgesic and anti-inflammatory properties of derivatives of this compound. For example, Yusov et al. (2019) synthesized specific hydrochlorides of these compounds and found that they exhibited significant analgesic effects. These effects were comparable to those of sodium metamizole, a well-known pain reliever (Yusov et al., 2019).

Crystal Structure Analysis

The crystal structure of various derivatives has been a subject of interest. Polyakova et al. (2017) determined the crystal structure of a related compound, which provided insights into the molecular geometry and bonding characteristics. This type of research is crucial for understanding the chemical behavior and potential applications of these molecules (Polyakova et al., 2017).

Pharmaceutical Applications

The potential pharmaceutical applications of these compounds are highlighted by their analgesic and anti-inflammatory properties. Mikhailovskii et al. (2020) synthesized acetamides and tested their effects, finding that they showed promising analgesic effects in experimental models. This suggests potential therapeutic applications in pain management (Mikhailovskii et al., 2020).

Chemical Reactions and Products

Khalturina et al. (2009, 2010) explored the reactions of these compounds with various reagents, resulting in the formation of different chemical products. These studies are fundamental in expanding the chemical understanding and potential utility of these molecules in various industrial and pharmaceutical contexts (Khalturina et al., 2009); (Khalturina et al., 2010).

properties

Product Name

(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide

InChI

InChI=1S/C14H18N2O/c1-14(2)9-10-6-4-5-7-11(10)12(16-14)8-13(17)15-3/h4-8,16H,9H2,1-3H3,(H,15,17)/b12-8+

InChI Key

JOHLXSYQNOBEBL-XYOKQWHBSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C\C(=O)NC)/N1)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)NC)N1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide
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(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide
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(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide
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(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide
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(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide
Reactant of Route 6
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-methylacetamide

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